7-(2-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dibenzylamino group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the purine core.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached through a reductive amination reaction, where benzylamine derivatives react with the purine core in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the purine core, such as reducing the chlorobenzyl group to a benzyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl and dibenzylamino groups play a crucial role in binding to these targets, modulating their activity. The purine core can interact with nucleic acids, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
7-chloro-2-[(dibenzylamino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one: Shares structural similarities but differs in the core structure.
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: Another compound with a chlorobenzyl group but with a different core.
Uniqueness
The uniqueness of 7-(2-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its specific combination of functional groups and the purine core, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C29H28ClN5O2 |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C29H28ClN5O2/c1-32-27-26(28(36)33(2)29(32)37)35(19-23-15-9-10-16-24(23)30)25(31-27)20-34(17-21-11-5-3-6-12-21)18-22-13-7-4-8-14-22/h3-16H,17-20H2,1-2H3 |
InChI Key |
DMNRGBYFVGNSKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.